Ethyl 3-(4-formylphenyl)propanoate
Overview
Description
Ethyl 3-(4-formylphenyl)propanoate is an organic compound with the molecular formula C12H14O3. It belongs to the class of esters and is characterized by the presence of an ethyl ester group attached to a 3-(4-formylphenyl)propanoate moiety. This compound is primarily used in research and development and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-formylphenyl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-(4-formylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-formylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-carboxyphenyl)propanoic acid.
Reduction: Ethyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Ethyl 3-(4-substituted phenyl)propanoate derivatives.
Scientific Research Applications
Ethyl 3-(4-formylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(4-formylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Ethyl 3-(4-formylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Differing by the presence of a hydroxyl group instead of a formyl group.
Ethyl 3-(4-carboxyphenyl)propanoate: Differing by the presence of a carboxyl group instead of a formyl group.
Ethyl 3-(4-methoxyphenyl)propanoate: Differing by the presence of a methoxy group instead of a formyl group
These compounds share similar structural features but exhibit different chemical reactivities and applications due to the varying functional groups attached to the phenyl ring.
Properties
IUPAC Name |
ethyl 3-(4-formylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCMKXDMYDBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479083 | |
Record name | ETHYL 3-(4-FORMYLPHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445483-72-7 | |
Record name | ETHYL 3-(4-FORMYLPHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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